Cyclododecene

Description

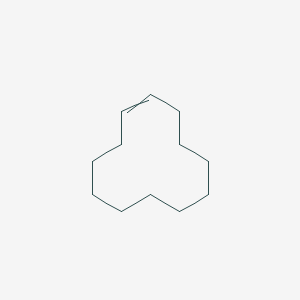

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPABJGVBDSCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880669 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclododecene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-75-5, 1501-82-2 | |

| Record name | cyclododecene, (e)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Investigations of Cyclododecene

Cis/Trans Isomerism and Separation Methodologies

Cyclododecene is commonly available as a mixture of its cis and trans diastereomers. The separation of these isomers is challenging due to their similar physical properties. However, methodologies leveraging differences in their reactivity have been developed.

Recent research has demonstrated a novel method for the separation of this compound isomers through a selective catalytic reaction. rsc.org A Rhodium(I)-XantPhos-catalyzed dehydrogenative monoborylation reaction using dipinacolborane (BPin)₂ has been shown to react selectively with the cis-cyclododecene isomer. rsc.orgcsic.esresearchgate.net In this process, the catalyst facilitates the borylation of the cis isomer, leaving the trans-cyclododecene unreacted. rsc.orgresearchgate.net This difference in reactivity allows for the straightforward separation of the unreacted trans isomer from the borylated cis-derived product. rsc.org

Furthermore, a more cost-effective, ligandless catalyst system using Rhodium(I) supported on a NaY zeolite has been developed. This heterogeneous catalyst also displays high selectivity for the dehydrogenative monoborylation of the cis isomer, providing an alternative route for this diastereoisomeric separation. rsc.orgcsic.es The reaction demonstrates that the catalytic system can effectively differentiate between the two isomers based on their stereochemistry. rsc.org

Influence of Stereochemistry on Reactivity and Polymerization

The stereochemistry of this compound, referring to both its cis/trans isomerism and its specific ring conformation, has a profound effect on its chemical reactivity, particularly in polymerization reactions. windows.netprutor.ai Ring-Opening Metathesis Polymerization (ROMP) is a key reaction for cyclic olefins, and the behavior of this compound isomers in this process highlights the influence of their structure. nih.govnih.govacs.org

The resulting polymer, polydodecenamer, has properties that depend on the stereochemistry of the double bonds in its backbone. researchgate.net In some ruthenium-catalyzed AROMP (alternating ring-opening metathesis polymerization) systems, commercially available this compound, which is a mix of isomers, can be used as a monomer. nih.gov It has been observed that upon addition of the catalyst, the cis-cyclododecene can interconvert with the trans-isomer, leading to an equilibrium mixture that then polymerizes. nih.gov The ability to incorporate large cycloalkenes like this compound into copolymers allows for the tuning of polymer properties such as glass transition temperature and hydrophobicity. nih.govacs.org

In the macromolecular cross-metathesis between polynorbornene and polydodecenamer (synthesized via ROMP of this compound), the stereochemistry of the resulting copolymer can be controlled. researchgate.net The reaction, catalyzed by a first-generation Grubbs catalyst, produces statistical multiblock copolymers. researchgate.net The properties of these materials, including their thermal behavior, are directly linked to the structure and ratio of the monomers, which is dictated by their initial stereochemistry. researchgate.net The stereoselectivity of Ziegler-Natta catalysts can also be used to produce stereoregulated polymers from α-olefins, a principle that underscores the importance of controlling stereochemistry during polymerization to achieve desired material properties. libretexts.org

Synthetic Strategies for Cyclododecene and Its Derivatives

Classical and Emerging Synthetic Routes to the Core Scaffold

The primary industrial route to cyclododecene involves the partial hydrogenation of its precursor, 1,5,9-cyclododecatriene (B1592173) (CDT). CDT itself is synthesized through the cyclotrimerization of butadiene. The subsequent hydrogenation is a critical step, carefully controlled to reduce only one of the three double bonds in the CDT ring, yielding this compound. This process typically results in a mixture of cis- and trans-isomers of this compound.

Emerging synthetic strategies often focus on improving the efficiency and selectivity of this hydrogenation. Innovations include the development of novel catalyst systems to better control the reaction and improve the yield of the desired isomer. For instance, new devices and methods for the partial hydrogenation of cyclododecatriene aim to significantly increase the conversion ratio and selectivity for this compound, thereby minimizing equipment and processing costs and making mass production more practical.

Functionalization and Derivatization Chemistry of this compound

The carbon-carbon double bond in this compound serves as a reactive handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

Synthesis of Substituted Cyclododecenes

The functionalization of the this compound ring is a key strategy for creating valuable derivatives. A notable emerging method involves the selective dehydrogenative borylation of this compound. Research has shown that a rhodium(I)-XantPhos-catalyzed reaction with dipinacolborane ((BPin)₂) selectively acts on the cis-isomer of this compound, leaving the trans-isomer unreacted. rsc.orgrsc.org This diastereoselective transformation is significant because it not only introduces a versatile borane (B79455) functional group for further chemical modification but also provides a novel method for separating the commercially available cis/trans mixture of this compound. rsc.orgrsc.org

Researchers have also developed a more cost-effective, ligandless catalyst for this reaction by supporting rhodium(I) on a NaY zeolite, which maintains the high selectivity for the cis-isomer. rsc.orgrsc.org

Table 1: Rhodium-Catalyzed Dehydrogenative Borylation of this compound

| Catalyst System | Substrate | Key Feature | Outcome |

|---|---|---|---|

| Rh(I)-XantPhos | cis/trans-Cyclododecene Mixture | High selectivity for cis-isomer | Borylation of cis-cyclododecene; trans-cyclododecene remains unreacted |

Formation of Annulated Systems

Annulated systems, where a new ring is fused to the this compound framework, represent a significant class of derivatives. A facile method for creating such structures involves the synthesis of cyclododeceno[b]indene derivatives. fao.orgnih.gov This process begins with the synthesis of α-benzylcyclododecanones, which are prepared by reacting cyclododecanone (B146445) with substituted benzyl (B1604629) chlorides or bromides. fao.orgnih.gov These intermediate compounds then undergo an acid-catalyzed cyclization to form the final annulated product.

The key steps in this synthetic route are:

Alkylation: Cyclododecanone is reacted with a substituted benzyl halide using a base like sodium hydride (NaH) to form an α-benzylcyclododecanone.

Cyclization: The resulting α-benzylcyclododecanone is treated with a catalyst, such as methanesulfonic acid, to induce cyclization and form the cyclododeceno[b]indene structure. fao.orgnih.gov

This method provides an efficient pathway to complex, multi-ring systems built upon the 12-membered this compound scaffold. fao.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which encourage the use of less hazardous and more environmentally benign processes, new synthetic routes related to this compound are being developed. skpharmteco.com A prime example is the eco-friendly synthesis of cyclododecanone, a key derivative of this compound, from 1,5,9-cyclododecatriene (CDT). scirp.orgscirp.org

This sustainable, three-step process utilizes hydrogen peroxide as a green oxidizing agent, with water often used as a solvent, thereby avoiding harsh chemicals and organic solvents. scirp.orgscirp.orgresearchgate.net The pathway is as follows:

Selective Epoxidation: CDT is selectively epoxidized using aqueous hydrogen peroxide. scirp.org16streets.com A key innovation in this step is the use of a recyclable hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate catalyst, which facilitates the reaction in water. scirp.org This produces epoxycyclododecadiene (ECDD).

Hydrogenation: The resulting ECDD is hydrogenated, typically using a Raney nickel catalyst, to yield cyclododecanol (B158456) (CDOL). scirp.orgscirp.org

Oxidation: The cyclododecanol is then oxidized, again using hydrogen peroxide and the same recyclable catalyst, to produce the final product, cyclododecanone (CDON). scirp.orgscirp.org

This method showcases a greener alternative to traditional syntheses by employing an environmentally friendly oxidant (H₂O₂) and a catalyst that can be recovered and reused, minimizing waste and environmental impact. scirp.orgscirp.orgresearchgate.net

Table 2: Eco-Friendly Synthesis of Cyclododecanone

| Step | Reactant | Reagents | Product | Green Chemistry Aspect |

|---|---|---|---|---|

| 1. Epoxidation | 1,5,9-Cyclododecatriene (CDT) | Hydrogen Peroxide, Recyclable Catalyst, Water | Epoxycyclododecadiene (ECDD) | Use of H₂O₂ as a clean oxidant; recyclable catalyst. |

| 2. Hydrogenation | Epoxycyclododecadiene (ECDD) | Raney Nickel Catalyst | Cyclododecanol (CDOL) | Standard hydrogenation step. |

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 637538 nih.gov, 15164 nih.gov |

| 1,5,9-Cyclododecatriene | 5367375 nih.gov, 6262774 nih.gov, 5364361 uni.lu |

| Butadiene | 7845 |

| cis-Cyclododecene | 637538 |

| trans-Cyclododecene | 15164 nih.gov |

| Dipinacolborane ((BPin)₂) | 84831 |

| Cyclododecanone | 13246 nih.govwikipedia.org |

| α-Benzylcyclododecanone | Not available |

| Methanesulfonic acid | 6395 nih.govnih.gov |

| Cyclododeceno[b]indene | Not available |

| Hydrogen peroxide | 784 nih.govnih.gov |

| Epoxycyclododecadiene | Not available |

Polymerization of Cyclododecene

Ring-Opening Metathesis Polymerization (ROMP) of Cyclododecene

ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefin monomers, facilitated by transition metal carbene catalysts. thegoodscentscompany.com For this compound, this process opens the ring at the carbon-carbon double bond to form a linear polymer, polydodecenamer, which is characterized by a repeating dodecenylene unit.

Catalyst Systems in ROMP

The choice of catalyst is critical in the ROMP of this compound as it dictates reaction efficiency, polymer molecular weight, and microstructure. A variety of homogeneous and heterogeneous catalysts have been employed.

Homogeneous catalysts, particularly well-defined organometallic complexes of ruthenium and tungsten, are widely used.

Ruthenium-based Catalysts: The most prominent are the Grubbs-type catalysts. The second-generation Grubbs catalyst (G2) is highly effective for the ROMP of this compound, producing high molecular weight polydodecenamer (M? = 406 × 10³) in high yields (96%). fishersci.seontosight.aiwikipedia.org The first-generation Grubbs catalyst (G1) is also used, though it is often employed in subsequent cross-metathesis reactions involving the pre-formed polymer. fishersci.beamericanelements.com

Tungsten-based Catalysts: Classical catalyst systems, often comprising tungsten hexachloride (WCl?) or tungsten oxytetrachloride (WOCl?) combined with an organoaluminum co-catalyst like diethylaluminium chloride (Et?AlCl), have been shown to polymerize this compound. ereztech.com For instance, systems like WCl?/Et?AlCl and WOCl?/Et?AlCl are known to polymerize cycloalkenes. ereztech.com Additionally, electrochemically reduced tungsten-based catalysts and combinations of WCl? with tetramethyltin (B1198279) (Me?Sn) have been successfully used for the ROMP of this compound. wikipedia.orgwikipedia.org Some well-defined tungsten complexes, such as those with a tungsten-tungsten triple bond, have been reported as highly efficient initiators. fishersci.se

The following table summarizes key catalyst systems used in the ROMP of this compound.

| Catalyst System | Type | Monomer | Observations |

| Second-Generation Grubbs (G2) | Ruthenium | This compound | High yield (96%) and high molecular weight (M? = 406 kDa) polymer. fishersci.seontosight.aiwikipedia.org |

| First-Generation Grubbs (G1) | Ruthenium | This compound | Used for homopolymer synthesis, but more commonly for subsequent cross-metathesis. fishersci.beamericanelements.com |

| WCl?/Et?AlCl, WOCl?/Et?AlCl | Tungsten | Cycloalkenes | Classical systems for cycloalkene polymerization. ereztech.com |

| WCl?/Me?Sn | Tungsten | This compound | Effective for ROMP, with ultrasound irradiation accelerating the reaction. wikipedia.org |

| Electrochemically Reduced W-based | Tungsten | This compound | Alternative method for generating active tungsten catalyst species. wikipedia.org |

Kinetics and Mechanisms of Polymerization

The mechanism of ROMP proceeds through a metal-carbene intermediate. thegoodscentscompany.com The reaction initiates via coordination of the cycloalkene's double bond to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to open the ring and regenerate a metal-carbene species, now attached to the growing polymer chain. This process repeats in a chain-growth fashion. thegoodscentscompany.com

The kinetics of this compound polymerization are influenced by both the monomer's reactivity and the catalyst's activity.

Initiation and Propagation: The rate of polymerization is dependent on the catalyst's ability to initiate and propagate. For instance, in cross-metathesis reactions, the rate of formation of the [Ru]=polydodecenamer carbene is reportedly three times slower than that of the [Ru]=polyoctenamer carbene, indicating that the larger dodecenylene unit may impart lower reactivity or greater steric hindrance at the catalytic center. fishersci.sewikipedia.org

Backbiting and Cyclooligomer Formation: During polymerization, the active carbene at the end of a growing polymer chain can react with a double bond on its own chain (intramolecular metathesis or "backbiting"). This can lead to the formation of cyclic oligomers and a broader molecular weight distribution. ontosight.aiwikipedia.org This is particularly relevant in systems approaching thermodynamic equilibrium. sigmaaldrich.com

Control of Polymer Microstructure

The microstructure of polydodecenamer, specifically the configuration of the double bonds (cis or trans) in the polymer backbone, significantly influences its material properties. The melting temperature of polydodecenamer can range from 62°C to 83°C, depending on the proportion of trans double bonds. fishersci.seontosight.aiwikipedia.org

Control over this stereochemistry is primarily exerted by the catalyst system.

Catalyst Influence: Some tungsten-based catalysts are known to produce highly cis-polymers from other cycloolefins, while ruthenium catalysts often favor the thermodynamically more stable trans isomers. fishersci.se In the alternating ROMP of this compound, the resulting copolymers were found to have a predominantly trans configuration (approx. 85% E-isomer). wikipedia.org

Isomerization: Metathesis catalysts can also isomerize the double bonds of the monomer before or during polymerization. For example, when a commercial mixture of cis/trans-cyclododecene (typically 70% cis) is polymerized, the catalyst can equilibrate the monomer to a mixture rich in the trans-isomer. wikipedia.org Similarly, during the ROMP of a this compound mixture, the final polymer can have a vastly different stereoisomer ratio than the starting monomer, indicating significant in-situ isomerization. fishersci.se

Alternating Ring-Opening Metathesis Polymerization (AROMP) involving this compound

AROMP is a specialized technique that allows for the synthesis of copolymers with a strictly alternating sequence of two different monomers. This is achieved by selecting a pair of monomers where one cannot homopolymerize efficiently but readily cross-propagates with the other. ereztech.comwikipedia.org

This compound has been successfully used as a "strainless" monomer in AROMP systems. It can be copolymerized with highly strained monomers, such as substituted bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, using ruthenium catalysts like the third-generation Grubbs catalyst. fishersci.seereztech.comfishersci.at In this system, the bicyclic amide monomer undergoes ring-opening, but the subsequent active center preferentially reacts with this compound rather than another amide monomer. The resulting active center then preferentially reacts with the bicyclic amide, leading to a perfectly alternating structure. ereztech.comwikipedia.org

This method enables the synthesis of linear, all-carbon backbone polymers where the length of the hydrocarbon spacer can be precisely controlled by using cycloalkenes of different sizes, such as cyclohexene, cyclodecene (B14012633), or this compound. ereztech.comfishersci.at By incorporating the long dodecenylene unit from this compound, researchers can systematically tune the physical properties of the resulting alternating copolymers, such as their glass transition temperature and hydrophobicity. ereztech.comwikipedia.orgfishersci.at

Macromolecular Cross-Metathesis with Polydodecenamer

Macromolecular cross-metathesis (MCM) is a powerful post-polymerization modification technique where two different homopolymers exchange segments along their backbones in the presence of a metathesis catalyst. fishersci.be When polydodecenamer (PCDD) is reacted with another unsaturated polymer, such as polynorbornene (PNB), it results in the formation of multiblock copolymers. fishersci.seontosight.ai

The MCM reaction between amorphous PNB and semicrystalline PCDD is typically catalyzed by the first-generation Grubbs catalyst at elevated temperatures (e.g., 40°C) to ensure the solubility of the PCDD. wikipedia.orgfishersci.be The reaction proceeds by cleaving double bonds within the backbones of both polymers and re-forming them to create new PNB-PCDD linkages, effectively "scrambling" the original chains. fishersci.se

By controlling the reaction parameters—such as reaction time, catalyst loading, and the initial ratio of the two homopolymers—the structure of the final copolymer can be tailored. fishersci.beepa.gov Shorter reaction times lead to copolymers with long blocks resembling the parent homopolymers, while longer reaction times result in more random copolymers with shorter average block lengths. fishersci.be This method is a versatile route to statistical multiblock copolymers that are difficult to synthesize by direct copolymerization of the respective monomers. ontosight.aifishersci.be

Synthesis of this compound-Derived Copolymers and Block Copolymers

Beyond the alternating and multiblock structures described above, this compound is a versatile monomer for creating other types of copolymers.

Multiblock Copolymers: As detailed in section 4.3, the primary method for synthesizing multiblock copolymers of norbornene and this compound is via the MCM reaction between their respective homopolymers. fishersci.beamericanelements.com This approach allows for the creation of materials that can combine the properties of both amorphous polynorbornene and semicrystalline polydodecenamer. fishersci.be The crystallinity and melting behavior of these copolymers are directly related to the average length of the crystallizable polydodecenamer sequences. fishersci.be

Block Copolymers via Sequential ROMP: In principle, living ROMP systems allow for the synthesis of well-defined diblock or multiblock copolymers through the sequential addition of different monomers. wikipedia.org By polymerizing this compound first and then introducing a second monomer (or vice versa) before the catalyst is terminated, a block copolymer architecture can be achieved. This has been demonstrated for the synthesis of diblock copolymers of cyclooctene (B146475) and fluorinated norbornenes. americanelements.com

End-Functionalized Polymers: ROMP of this compound in the presence of a chain transfer agent (CTA) is an effective method for producing end-functionalized polymers. By using acyclic olefins, particularly those bearing functional groups, as CTAs, the polymerization can be controlled to yield polymers of a specific molecular weight with the CTA fragments at their chain ends. This strategy has been used to prepare linear polyethylene (B3416737) with perfluoroalkyl end groups by first synthesizing the functionalized polydodecenamer via ROMP of this compound and then hydrogenating the backbone double bonds. fishersci.ca

Reactivity and Reaction Mechanisms of Cyclododecene

Olefin Metathesis Reactions (Beyond Polymerization)

Olefin metathesis provides a powerful tool for the transformation of alkenes. Beyond ring-opening metathesis polymerization (ROMP), cyclododecene participates in other significant metathesis reactions, such as cometathesis or cross-metathesis.

Cometathesis, or cross-metathesis, involves the reaction of two different olefins. In the case of this compound, this reaction allows for the formation of linear dienes. The stereochemistry of the cometathesis of this compound (CDD) with 1-hexene (B165129) has been investigated using the heterogeneous catalytic system MoCl₅/SiO₂–Me₄Sn. researchgate.net Commercially available this compound is typically a mixture of the (E)- and (Z)-stereoisomers.

Studies have revealed that the (E)-isomer of this compound exhibits higher reactivity in this cometathesis reaction compared to the (Z)-isomer. researchgate.net For instance, in a reaction starting with a 70:30 ratio of (E)- to (Z)-cyclododecene, the consumption of the (E)-isomer is significantly faster. As the reaction progresses towards 92% conversion of the initial this compound, the isomeric ratio in the remaining unreacted this compound shifts dramatically to 6:94, indicating the preferential reaction of the (E)-isomer. researchgate.net This differential reactivity is a key finding in understanding the kinetics of this transformation. The reaction products are primarily linear dienes resulting from the cleavage of the this compound ring and its recombination with hexene fragments.

Furthermore, macromolecular cross-metathesis has been demonstrated between polynorbornene (PNB) and polythis compound (PCDD), leading to the formation of multiblock copolymers. mdpi.com This interchange reaction, catalyzed by Grubbs' first-generation catalyst (G1), allows for the redistribution of polymer segments, creating new blocky structures whose properties can be tuned by adjusting reaction conditions. mdpi.com

Hydrogenation Chemistry of this compound

Hydrogenation is a fundamental reaction for this compound, primarily used to produce cyclododecane (B45066). The methods can be catalytic, involving molecular hydrogen, or can utilize alternative hydrogen sources.

The hydrogenation of the carbon-carbon double bond in this compound to the corresponding alkane, cyclododecane, is a standard organic transformation. acs.org This is most commonly achieved through catalytic hydrogenation, which employs molecular hydrogen (H₂) in the presence of a transition metal catalyst. acs.org These catalysts can be heterogeneous, such as metals on a solid support, or homogeneous, where the catalyst is dissolved in the reaction medium. acs.org

An alternative approach that avoids the direct handling of flammable H₂ gas has been developed. This method uses a reductive system composed of nickel(II) chloride dihydrate, lithium powder, and a catalytic amount of naphthalene (B1677914) in tetrahydrofuran (B95107) (THF). acs.orgacs.orgunirioja.es In this system, the water present in the nickel salt serves as the ultimate source of hydrogen. The reaction proceeds at room temperature and gives a quantitative yield of cyclododecane from this compound. acs.org

While the complete hydrogenation of this compound to cyclododecane is straightforward, the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) (CDT) to this compound (CDEN) is of significant industrial importance. ontosight.aigoogle.comorgsyn.org This process requires carefully chosen catalysts to avoid over-reduction to cyclododecadiene (CDD) or cyclododecane (CDA).

Several catalytic systems have been developed to achieve high selectivity for this compound.

Ruthenium Complexes : Ruthenium-based catalysts are highly effective. For example, the complex (Ph₃P)₂(CO)₂RuCl₂ used at 125–160°C and 100–200 psig of hydrogen pressure can afford this compound yields as high as 98.5%. acs.org Another ruthenium catalyst, prepared by reacting ruthenium chloride with formaldehyde (B43269) and then with triphenylphosphine, also shows high selectivity under conditions of 150–175°C and 20–40 bar pressure. googleapis.com

Iridium Complexes : A homogeneous catalyst system of iridium trichloride (B1173362) (IrCl₃), often promoted with stannous chloride (SnCl₂·2H₂O), in an inert polar organic solvent effectively catalyzes the selective hydrogenation of CDT to this compound at temperatures between 75°C and 125°C. google.com

Cobalt Complexes : Cobalt carbonyl complexes bearing tertiary phosphine (B1218219) ligands, such as [Co(CO)₃PR₃]₂, have been studied for the selective hydrogenation of CDT. rsc.org Complexes with trialkylphosphine ligands were found to be stable and provided almost complete selectivity for this compound. rsc.org

Rhodium-Bismuth Catalysts : A supported catalyst of 0.5% Rhodium and 0.20% Bismuth on a γ-alumina support (0.5%Rh-0.20%Bi/γ-alumina) has been shown to achieve a this compound selectivity of 99.5% with a CDT conversion of 99.9% at 120°C and 0.5 MPa hydrogen pressure. patsnap.com

| Catalyst System | Starting Material | Product | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| (Ph₃P)₂(CO)₂RuCl₂ | 1,5,9-Cyclododecatriene | This compound | ~98.5 | Not specified | acs.org |

| 0.5%Rh-0.20%Bi / γ-alumina | 1,5,9-Cyclododecatriene | This compound | 99.5 | 99.9 | patsnap.com |

| Iridium trichloride / SnCl₂·2H₂O | 1,5,9-Cyclododecatriene | This compound | High | Not specified | google.com |

| [Co(CO)₃PR₃]₂ | 1,5,9-Cyclododecatriene | This compound | Almost complete | Not specified | rsc.org |

Catalytic Hydrogenation Methods

Borylation Reactions

Borylation reactions introduce a boron-containing functional group into an organic molecule. For this compound, dehydrogenative borylation has been shown to be a highly selective process that can be used to separate its geometric isomers. rsc.org

A rhodium(I) complex containing the XantPhos ligand catalyzes the dehydrogenative monoborylation of this compound with bis(pinacolato)diboron, (BPin)₂. rsc.orgcsic.es A key finding is that the reaction is highly selective for the cis-isomer of this compound, while the trans-isomer remains unreacted. rsc.org This selective reactivity provides a novel chemical method for separating the cis and trans isomers from their commercially available mixture. rsc.orgcsic.es In addition to the soluble complex, a cheaper, ligandless Rh(I) catalyst supported on zeolite NaY has been developed and shown to be equally selective for this transformation. rsc.orgcsic.es

In contrast, ruthenium-catalyzed reactions of this compound with pinacolborane (HBpin) can lead to dehydrogenative borylation, which competes with hydroboration and alkene hydrogenation. acs.org For large-ring cycloalkenes like this compound, dehydrogenative borylation to form the vinylboronate product is a significant pathway. acs.org

Epoxidation and Deoxygenation Pathways

Epoxidation is the formation of an epoxide (an oxirane ring) from an alkene, while deoxygenation is the reverse process, converting an epoxide back to an alkene.

Direct aerobic epoxidation of this compound can be achieved using oxygen as the oxidant. This reaction has been effectively catalyzed by silver (Ag) or ruthenium (Ru) nanoparticles stabilized by the H₅PV₂Mo₁₀O₄₀ polyoxometalate. technion.ac.il this compound shows particularly high reactivity in this system, leading to high yields of this compound oxide. technion.ac.il

The deoxygenation of epoxides can be stereospecific. The deoxygenation of trans-cyclododecene oxide to trans-cyclododecene has been accomplished with high retention of configuration. wikipedia.org One effective reagent for this is a low-valent tungsten species generated by treating tungsten hexachloride (WCl₆) with n-butyllithium. wikipedia.orgorgsyn.org This method is particularly useful for di- or trisubstituted epoxides and generally results in high yields with the stereochemistry of the original alkene being preserved. orgsyn.org

| Epoxide | Reagent | Resulting Alkene Ratio (E:Z) | Stereochemistry | Reference |

|---|---|---|---|---|

| trans-Cyclododecene oxide | WCl₆ / n-BuLi | 92% trans (E), 8% cis (Z) | High Retention | orgsyn.org |

| cis-Cyclododecene oxide | [n-Bu₃SnAlMe₃]⁻Li⁺ | 75:25 | Low Specificity | oup.com |

| trans-Cyclododecene oxide | [n-Bu₃SnAlMe₃]⁻Li⁺ | 61:39 | Low Specificity | oup.com |

Catalysis Involving Cyclododecene

Cyclododecene as a Substrate in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This type of catalysis offers high selectivity and activity due to the well-defined nature of the molecular catalytic sites. wikipedia.org

One notable example is the selective epoxidation of the cis-isomer of this compound. Using (chloro-5,10,15,20-tetramesitylporphyrinato)iron(III) as a catalyst, a relative reactivity of 8.92:1 for cis- versus trans-cyclododecene was achieved. researchgate.net This selectivity is attributed to a proposed mechanism where the double bond approaches the iron-bound oxygen from the side, parallel to the porphyrin plane, leading to the formation of an iron-oxo intermediate that facilitates oxygen transfer. researchgate.net

Another significant application is the selective dehydrogenative borylation of cis-cyclododecene. rsc.orgcsic.es A rhodium(I)-XantPhos complex catalyzes the reaction between cis-cyclododecene and bis(pinacolato)diboron, leaving the trans-isomer unreacted. rsc.orgcsic.es This diastereoselective transformation provides a practical method for separating the cis and trans isomers of this compound. rsc.org However, the homogeneous Rh(I)-phosphine complex is prone to degradation under the reaction conditions. rsc.orgcsic.es

Ruthenium complexes have also been employed for the selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) to produce this compound. acs.org Furthermore, the hydrogenation of this compound to cyclododecane (B45066) can be achieved using soluble rhodium complexes, which function as homogeneous catalysts. acs.org

This compound as a Substrate in Heterogeneous Catalysis

Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.org These systems are advantageous for their ease of separation and catalyst recycling. wikipedia.org

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. google.comazom.com Their tunable pore sizes and high surface areas make them effective catalysts and catalyst supports. azom.com

A palladium-based MOF, [Pd(2-pymo)2]n (where 2-pymo is 2-pyrimidinolate), has been utilized for the hydrogenation of alkenes. nih.govnih.govacs.orgfrontiersin.org This MOF exhibits shape and size selectivity, hydrogenating the smaller 1-octene (B94956) while excluding the bulkier this compound. nih.govnih.govacs.orgfrontiersin.org This selectivity is a direct result of the confinement effects within the MOF's pores. nih.govfrontiersin.org However, prolonged exposure of the catalyst to hydrogen can lead to the eventual hydrogenation of this compound as well. researchgate.net

Copper-based MOFs, such as [Cu3(BTC)2] (where BTC is 1,3,5-benzenetricarboxylate), have been investigated for the aerobic epoxidation of various olefins, demonstrating the versatility of MOFs in oxidation reactions. researchgate.net The catalytic activity of these materials is influenced by the shape and size of the substrates. researchgate.net Zirconium-containing MOFs like UiO-66 and MOF-808 have also shown potential as catalysts in various transformations. mdpi.com

Supported catalysts consist of active metal particles dispersed on a high-surface-area support material. This configuration enhances catalyst stability and efficiency.

Palladium and platinum supported on various metal(IV) phosphates have been used for the hydrogenation of this compound, among other cycloalkenes. mdpi.com Similarly, rhodium complexes supported on polymers have been employed for the hydrogenation of a range of alkenes, including this compound. ingentaconnect.com For instance, a catalyst prepared from RhCl(PPh3)3 and phosphinated 2 percent cross-linked polystyrene-divinyl benzene (B151609) has been shown to be effective. ingentaconnect.com

A ligandless Rh(I) catalyst supported on zeolite NaY has been developed as a cost-effective and selective alternative for the dehydrogenative borylation of cis-cyclododecene. rsc.orgcsic.es This heterogeneous system overcomes the degradation issue observed with its homogeneous counterpart. rsc.orgcsic.es In another study, the adsorption of this compound onto activated H-mordenite, a type of zeolite, led to transannular ring closure reactions. rsc.org

Metal-Organic Framework (MOF) Based Catalysts

Catalytic Systems for Specific Transformations

Specific catalytic systems have been developed to achieve high selectivity for particular transformations of this compound.

For the selective hydrogenation of 1,5,9-cyclododecatriene to this compound, a trimetallic Ru-Sn-Pt catalyst has been noted for its high conversion rates. aip.org Another patented catalyst for this transformation, 0.5%Rh-0.20%Bi/γ-alumina, achieved a 99.9% conversion rate and 99.5% selectivity under specific reaction conditions. patsnap.com

The hydrogenation of this compound to cyclododecane can be performed using a heterogeneous system of nickel(II) chloride dihydrate, lithium powder, and a catalytic amount of naphthalene (B1677914) in tetrahydrofuran (B95107) (THF). acs.org This method provides a quantitative yield of cyclododecane at room temperature. acs.org

In oxidation reactions, the epoxidation of this compound has been catalyzed by a polybenzimidazole-supported Mo(VI) complex. dntb.gov.ua However, attempts to carboxylate this compound oxide to form the corresponding cyclic carbonate using a ZnBr2/Bu4NBr catalyst system were unsuccessful, with cyclododecanone (B146445) being the primary product due to rearrangement. rsc.org This suggests that with increasing ring size, the selectivity towards cyclic carbonate decreases. rsc.org

Confinement Effects and Size Selectivity in Catalysis

Confinement effects arise when reactions occur within the confined spaces of porous materials like MOFs and zeolites. nih.govfrontiersin.orgfrontiersin.org These effects can significantly influence catalytic activity and selectivity by imposing geometrical constraints and altering the potential energy surface of the reaction. nih.govfrontiersin.org

The hydrogenation of alkenes using the MOF [Pd(2-pymo)2]n is a clear example of size selectivity. nih.govnih.govacs.org The porous structure of the MOF allows the smaller 1-octene to access the catalytic sites and undergo hydrogenation, while the larger this compound molecule is excluded. nih.govnih.govacs.orgfrontiersin.org This demonstrates how the pore size of a catalyst can be tailored to discriminate between reactants of different sizes. azom.com

Theoretical and Computational Studies on Cyclododecene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of cyclododecene. fishersci.com These methods solve approximations of the Schrödinger equation to determine the electronic ground state and properties derived from it. sigmaaldrich.com

The electronic structure is fundamental to understanding a molecule's behavior. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgwikidata.org A smaller gap generally implies higher reactivity. For this compound, the location and energy of these frontier orbitals can pinpoint the likely sites for electrophilic or nucleophilic attack. For instance, in reactions like 1,3-dipolar cycloadditions, the relative orbital energies of the reactants are powerful predictors of reactivity. fishersci.be

DFT calculations can also map the electron density distribution, revealing which parts of the this compound molecule are electron-rich or electron-poor. This information is visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic or nucleophilic interactions. wikidata.orgsynhet.com Furthermore, various chemical descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be calculated to quantify and compare the reactivity of different isomers or conformers of this compound. wikidata.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to its 12-membered ring, this compound is a highly flexible molecule with a complex potential energy surface featuring numerous conformers. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools for exploring this conformational landscape. fishersci.fi

Molecular mechanics models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field (e.g., MM3, MMFF94s). fishersci.atuni.lu The total strain energy of a given conformation is calculated as the sum of several components. uni.lu

| Strain Type | Description |

|---|---|

| Bond Stretching/Compressing | Energy penalty for bonds deviating from their optimal lengths. |

| Angle Strain (Baeyer Strain) | Energy cost associated with bond angles deviating from their ideal values. |

| Torsional Strain (Pitzer Strain) | Energy arising from eclipsing interactions between atoms across single bonds. |

| Van der Waals Strain (Non-bonded Interactions) | Repulsive or attractive forces between atoms that are not directly bonded. |

Table 1: Components of Strain Energy in Molecular Mechanics.

By systematically searching for and minimizing the energy of different geometries, MM methods can identify the most stable, low-energy conformers of both (E)- and (Z)-cyclododecene. fishersci.fifishersci.at For medium-sized rings like cyclodecane, a related compound, such calculations are essential as the number of non-bonded interactions is very large. wikipedia.org

Molecular dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms over time, thereby simulating the natural movements of the molecule. fishersci.at This approach allows for the exploration of the conformational space and the observation of transitions between different stable conformers, providing insight into the dynamic behavior and flexibility of the this compound ring. fishersci.ca

Mechanistic Elucidation of Reactions via Computational Methods

Computational methods, especially DFT, are pivotal in elucidating the detailed mechanisms of chemical reactions involving this compound. regulations.gov By mapping the potential energy surface, researchers can identify stationary points, including reactants, products, and, most importantly, transition states. fishersci.ca

The calculation of the transition state structure and its associated activation energy provides critical information about the feasibility and kinetics of a proposed reaction pathway. fishersci.be This approach has been widely used to study various organic reactions, such as Diels-Alder reactions, cyclometalation by palladium acetate, and other cycloadditions. fishersci.befishersci.cafishersci.pt For example, in a computational study of cycloadditions, distortion/interaction-activation strain analysis can be performed along the reaction coordinate. fishersci.be This analysis partitions the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. fishersci.be

This detailed mechanistic insight allows for the rationalization of experimental outcomes, such as product distributions and stereospecificity. For instance, in the elimination reaction of a cyclodecyl derivative, computational analysis explained the stereospecific formation of trans-cyclodecene (B1599413) by showing that the conformational changes required to reach the transition state were smaller for the trans product. wikipedia.org Computational studies can also be used to explore proposed catalytic cycles, such as in carbonyl-olefin metathesis reactions involving cyclodecene (B14012633) substrates. thegoodscentscompany.com

Spectroscopic Property Prediction through Computational Approaches

Computational methods are frequently used to predict spectroscopic properties, which serves as a powerful tool for structure elucidation and conformational analysis of this compound. By comparing computationally predicted spectra with experimental data, the identity and geometry of the molecule can be confirmed.

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). americanchemistry.comservice.gov.uk It provides information on excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. synhet.comamericanchemistry.com These calculations are crucial for understanding the electronic transitions within the molecule. americanchemistry.com

For nuclear magnetic resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate NMR chemical shifts. nih.gov Since the chemical shift of a nucleus is highly sensitive to its local electronic environment, predicted ¹³C and ¹H NMR spectra can be used to distinguish between different conformers or stereoisomers of this compound. nih.gov

Vibrational spectra (Infrared and Raman) can also be simulated by calculating the vibrational frequencies of the molecule. synhet.com These calculations help in assigning the observed spectral bands to specific vibrational modes (e.g., C=C stretch, C-H bend) within the this compound molecule. synhet.com

| Spectroscopy Type | Computational Method | Predicted Properties |

|---|---|---|

| UV-Vis / ECD | TD-DFT | Excitation energies, absorption wavelengths, oscillator strengths |

| NMR | GIAO / DFT | Chemical shifts, shielding tensors |

| IR / Raman | DFT | Vibrational frequencies and intensities |

Table 2: Computational Methods for Predicting Spectroscopic Properties.

Analytical and Spectroscopic Methodologies in Cyclododecene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the intricate structural and dynamic properties of cyclododecene. Both ¹H and ¹³C NMR are employed to probe the chemical environments of the hydrogen and carbon atoms within the molecule, providing detailed information about its isomeric forms and conformational landscapes. plos.orgnih.govutoronto.ca

Commercially available this compound is typically a mixture of the cis (Z) and trans (E) isomers. rsc.orgcsic.es ¹H and ¹³C NMR spectra can distinguish between these isomers. For instance, in a 73:27 cis/trans mixture in CDCl₃, the diagnostic alkene signals in the ¹H NMR spectrum are distinct for each isomer. rsc.org Similarly, the ¹³C NMR spectrum shows separate signals for the olefinic carbons of the cis and trans forms. rsc.org

Dynamic NMR (DNMR) studies at variable temperatures are particularly powerful for exploring the conformational dynamics of this compound. researchgate.netunibas.it At room temperature, the NMR spectra often show broad signals due to the rapid interconversion of different conformations. As the temperature is lowered, the rate of these conformational changes slows down, allowing for the "freezing out" and observation of individual conformers. bhu.ac.in

For trans-cyclododecene, low-temperature ¹³C NMR studies have revealed the presence of multiple conformations. nih.govosti.gov In one study, the ¹³C spectrum at -164.5°C in propane (B168953) showed seven peaks for the olefinic carbons, which was interpreted as evidence for three conformations with C₁ symmetry and one with C₂ symmetry. nih.gov The populations of these conformers were determined to be 57.0%, 18.6%, and 4.3% for the C₁ forms, and 20.1% for the C₂ form. nih.gov Another DNMR study of trans-cyclodecene (B1599413) at -154.9°C identified eight peaks for the olefinic carbons, suggesting the presence of five distinct conformations (three of C₁ symmetry and two of C₂ symmetry). osti.gov

For cis-cyclodecene, low-temperature ¹³C NMR shows that its five signals at room temperature split into two peaks of equal intensity at lower temperatures. acs.org This indicates a dynamic process with a significant energy barrier. acs.org

Computational methods, such as molecular mechanics (MM3) and ab initio calculations, are often used in conjunction with DNMR data to calculate the relative free energies and populations of different conformers and to help assign the observed NMR signals to specific conformations. nih.govosti.govresearchgate.net

Table 1: Representative ¹³C and ¹H NMR Chemical Shift Data for this compound Isomers and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound/Isomer | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| cis/trans-Cyclododecene mixture (73:27) | ¹³C | CDCl₃ | 146.28, 83.36, 27.71, 26.83, 25.90, 25.58, 25.26, 24.50, 23.02, 22.81 |

| cis/trans-Cyclododecene mixture (73:27) | ¹H | CDCl₃ | 5.38 – 5.29 (m), 2.18 – 2.05 (m), 1.43 (dtd), 1.38 – 1.24 (m), 1.24 – 1.18 (m), 1.17 (t) |

| Monoborylated vinyl borane (B79455) product from cis-cyclododecene | ¹³C | CDCl₃ | 149.58, 83.05, 37.00, 31.13, 27.10, 26.87, 26.31, 25.91, 25.30, 24.88, 24.44 |

| Monoborylated vinyl borane product from cis-cyclododecene | ¹H | CDCl₃ | 5.48 (t), 2.38 – 2.29 (m), 2.15 – 2.06 (m), 1.49 – 1.38 (m), 1.33 (dd), 1.30 – 1.24 (m), 1.23 – 1.11 (m) |

Data sourced from a study on this compound isomeric separation. rsc.org

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for the separation and analysis of this compound and its derivatives. Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used.

Gas Chromatography (GC) is widely employed for the analysis of this compound isomers and for monitoring reactions involving this compound. rsc.orgcsic.es GC can effectively separate the cis and trans isomers, allowing for the determination of their relative ratios in a mixture. csic.es For instance, in studies of the dehydrogenative borylation of this compound, GC was used to follow the progress of the reaction, with n-dodecane often used as an external standard. rsc.orgcsic.es The use of capillary columns, such as those with a 5% phenylmethylsilicone stationary phase, is common for these analyses. rsc.org GC coupled with mass spectrometry (GC-MS) is also a powerful tool for both separation and identification of reaction products. rsc.orgcsic.es The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, has been determined for this compound on various stationary phases. nih.govresearchgate.net

Liquid Chromatography (LC) , particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is also utilized, especially for the analysis of less volatile derivatives or when isomer separation is challenging with GC. eurl-pops.euresearchgate.net For example, UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) has been used to analyze reaction mixtures from the borylation of this compound. rsc.orgresearchgate.net In the broader context of cyclic compounds, HPLC is a key technique for the separation and analysis of related molecules like hexabromocyclododecane (HBCDD) stereoisomers, often using C18 reversed-phase columns. eurl-pops.eu

Table 2: Kovats Retention Indices for this compound This table is interactive. Click on the headers to sort the data.

| Stationary Phase Type | Value |

|---|---|

| Standard non-polar | 1324.1, 1342, 1356, 1358, 1367, 1306.1 |

| Semi-standard non-polar | 1315, 1291 |

| Standard polar | 1514.8, 1533.2, 1554.6 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of materials, including their stability and phase transitions. vub.beredalyc.orgmooreanalytical.comlabmanager.com While specific DSC and TGA data for this compound is not extensively detailed in the provided search results, the principles of these techniques are well-established for characterizing organic compounds. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mooreanalytical.comlabmanager.com This allows for the determination of thermal transitions such as melting point, glass transition temperature, and crystallization behavior. vub.be For a compound like this compound, DSC could be used to determine the melting points of its cis and trans isomers and to study their phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mooreanalytical.comlabmanager.com This technique provides information on the thermal stability and decomposition profile of a substance. vub.be A TGA analysis of this compound would reveal the temperature at which it begins to decompose and could indicate the presence of volatile impurities. The analysis can be performed in different atmospheres, such as nitrogen (for pyrolysis) or air (for oxidation), to understand its degradation behavior under various conditions. vub.be

X-ray Diffraction for Solid-State Structure Elucidation

While a specific crystal structure for this compound itself was not found in the search results, studies on its derivatives and the related cyclododecane (B45066) provide insight into the conformations of the twelve-membered ring. researchgate.netsioc-journal.cn For example, the crystal structure of cyclododecane has been determined to be monoclinic, with the molecule adopting a square-like wikipedia.org conformation. researchgate.netchemguide.co.uk The conformation of the cyclododecane ring in various substituted derivatives, such as 1-phenylcyclododecanol and 2-cyclohexylcyclododecanone oxime, has also been elucidated by X-ray diffraction, showing that the ring can adopt different conformations depending on the nature and position of the substituents. researchgate.netsioc-journal.cn These experimental structures are often compared with the results of quantum mechanics calculations to validate the computational models. researchgate.netsioc-journal.cn

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.orglibretexts.orgnist.gov

When a this compound molecule is introduced into a mass spectrometer, it is typically ionized, most commonly by electron ionization (EI), to form a molecular ion (M⁺). libretexts.org The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of this compound (166.30 g/mol ). nih.govnist.govnih.govmassbank.eu

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. libretexts.orglibretexts.org The pattern of these fragments is characteristic of the molecule's structure. The mass spectrum of this compound shows a molecular ion peak at m/z 166. jst.go.jp The spectrum is characterized by a series of fragment ions, with the most abundant peaks (the base peak being the most intense) providing clues about the structure. For this compound, prominent peaks are observed at m/z values such as 41, 55, 67, and 82. nih.gov These fragments arise from the cleavage of the carbon-carbon bonds within the ring. The analysis of these fragmentation patterns is a key aspect of identifying this compound and distinguishing it from other isomers or compounds with the same molecular weight. savemyexams.com

Table 3: Top 5 Peaks in the Electron Ionization Mass Spectrum of this compound This table is interactive. Click on the headers to sort the data.

| m/z | Relative Intensity (%) |

|---|---|

| 41 | 99.99 |

| 55 | 92.40 |

| 67 | 90.63 |

| 82 | 86.29 |

| 54 | 69.53 |

Data sourced from MassBank. nih.gov

Q & A

Q. What are the established laboratory methods for synthesizing cyclododecene, and what are their key considerations?

this compound is commonly synthesized via catalytic hydrogenation of 1,5,9-cyclododecatriene using Pd/Al₂O₃ catalysts in slurry reactors. Reaction conditions (e.g., H₂ pressure, temperature) significantly influence selectivity toward this compound versus fully hydrogenated cyclododecane. Kinetic modeling indicates that isomerization side reactions must be accounted for during process optimization . Alternative methods include Rh(I)-catalyzed dehydrogenative borylation of this compound isomers, which requires precise control of catalyst loading and solvent systems (e.g., toluene at 0.5 M concentration) .

Q. Which analytical techniques are most effective for characterizing this compound isomers and ensuring sample purity?

Gas chromatography (GC) is critical for separating and quantifying cis/trans this compound isomers, as demonstrated in studies using Rh catalysts for isomer-selective reactions . Mass spectrometry (MS) with electron ionization (EI) at 70 eV provides molecular weight confirmation (m/z 166 for C₁₂H₂₂) and fragmentation patterns for structural validation . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, aids in distinguishing stereoisomers and verifying purity.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While specific safety data for this compound is limited, general protocols for cyclic hydrocarbons apply:

- Use chemical-resistant gloves (nitrile or neoprene) and respiratory protection in poorly ventilated areas.

- Avoid environmental release due to potential aquatic toxicity (analogous to cyclododecane’s hazards) .

- Store in sealed containers away from oxidizers and high heat.

Advanced Research Questions

Q. How does the isomer composition of this compound influence its reactivity in catalytic hydrogenation reactions?

Isomer ratios (e.g., cis/trans mixtures) directly impact reaction pathways. For example, Rh(I)-catalyzed monoborylation of a 73:27 cis/trans this compound mixture showed preferential reactivity toward the cis isomer, attributed to steric effects during catalyst-substrate interactions. This selectivity necessitates rigorous isomer analysis via GC or HPLC before kinetic studies .

Q. What kinetic models have been developed to describe the hydrogenation pathways of this compound derivatives, and how do they account for isomerization?

Langmuir-Hinshelwood models are widely used to describe Pd-catalyzed hydrogenation of cyclododecatriene to this compound. These models incorporate reversible adsorption of H₂ and substrate on the catalyst surface, with rate constants adjusted for isomerization equilibria. Experimental validation at varying pressures (1–10 bar H₂) confirmed the model’s accuracy in predicting this compound selectivity .

Q. What are the challenges in achieving selective monoborylation of this compound isomers, and what catalytic strategies address these challenges?

Selective monoborylation is hindered by competing di-addition and isomerization. Rh(I)-supported zeolite catalysts mitigate this by restricting substrate mobility, enhancing regioselectivity. Key parameters include:

- Catalyst loading (≥90 mg per 0.3 mmol substrate).

- Solvent choice (toluene preferred for stability).

- Reaction time optimization to prevent over-borylation .

Methodological Notes

- Contradiction Analysis : Discrepancies in reported selectivities (e.g., Pd vs. Rh catalysts) may arise from differences in isomer purity or reaction conditions. Cross-validate results using multiple analytical methods .

- Experimental Design : For kinetic studies, ensure batch reactor data accounts for mass transfer limitations and catalyst deactivation. Use in-situ sampling to track intermediate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.